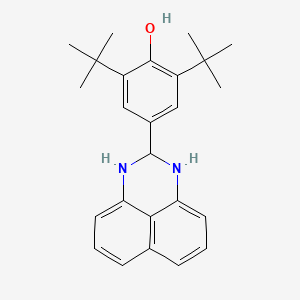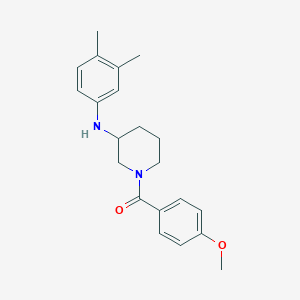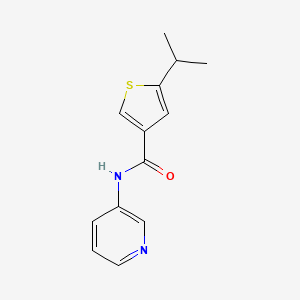
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol, also known as DBPDP, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is a phenolic antioxidant that has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been shown to protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Additionally, 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been found to inhibit the growth of various cancer cells and induce apoptosis.
Mecanismo De Acción
The mechanism of action of 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is not fully understood. However, it is believed that 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol exerts its biological effects by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to modulate various signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has also been found to modulate various signaling pathways involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been shown to exhibit low cytotoxicity in various cell lines. However, 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol. One area of research is to further elucidate its mechanism of action. Another area is to investigate its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, there is a need to develop more efficient synthesis methods for 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol and its derivatives. Finally, there is a need to investigate the potential side effects of 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol and its derivatives in vivo.
Métodos De Síntesis
2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol can be synthesized by reacting 2,6-di-tert-butylphenol with 2,3-dihydro-1H-perimidine-2-one in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and is carried out in a suitable solvent such as toluene or dimethylformamide. The resulting product is then purified by recrystallization to obtain pure 2,6-di-tert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-24(2,3)17-13-16(14-18(22(17)28)25(4,5)6)23-26-19-11-7-9-15-10-8-12-20(27-23)21(15)19/h7-14,23,26-28H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSRWPYIVUJCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-ditert-butyl-4-(2,3-dihydro-1H-perimidin-2-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B4971487.png)
![2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4971492.png)
![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)
![5-(4-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4971509.png)
![propyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4971516.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)

![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4971578.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971594.png)